molecular formula C20H19N3O3S B2390711 2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide CAS No. 941881-95-4

2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2390711
CAS No.: 941881-95-4
M. Wt: 381.45
InChI Key: XSFXSUXDQUUYMF-UHFFFAOYSA-N
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Description

2-Benzamido-N-(4-methoxyphenethyl)thiazole-4-carboxamide is a heterocyclic compound that has garnered interest in the scientific community due to its potential biological activities. This compound features a thiazole ring, which is known for its presence in various biologically active molecules, including antimicrobial and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and an α-haloketone under basic conditions . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from 60°C to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-(4-methoxyphenethyl)thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

2-Benzamido-N-(4-methoxyphenethyl)thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival and proliferation of cancer cells or bacteria. The thiazole ring plays a crucial role in binding to these targets, thereby exerting its biological effects .

Properties

IUPAC Name

2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-16-9-7-14(8-10-16)11-12-21-19(25)17-13-27-20(22-17)23-18(24)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFXSUXDQUUYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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